molecular formula C10H22N2O6S2 B1583367 1,4-Piperazinedipropanesulfonic acid CAS No. 5625-56-9

1,4-Piperazinedipropanesulfonic acid

Cat. No. B1583367
Key on ui cas rn: 5625-56-9
M. Wt: 330.4 g/mol
InChI Key: PDLPTSJWDUCMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04324858

Procedure details

In accordance with the procedures described previously, 10 mg of eel cholinesterase (Code ECH, Worthington Biochemical Company, approximately 100 units/mg) is dissolved in 30 ml of the 0.5 M, pH 8.0, "TRITON X-100"-containing 1,4-bis(3-sulfopropyl) piperazine buffer solution described previously. Then 30 microliters of the resulting buffered eel cholinesterase solution (i.e. 1.0 unit of the enzyme) were impregnated into 12.7 mm discs of DE81 (diethylaminoethyl ion exchange paper, 3.5 microequivalents per cm2) paper (DEAE) discs, allowed to air-dry for 3 hours at room temperature, placed in uncapped glass vials and allowed to dry for 12 hours at 0.01 mm Hg, at 25° C. in a vacuum desiccator. Indoxyl acetate discs were prepared from the following solution and 9.0 cm Whatman No. 1 filter paper circles.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resulting
Quantity
30 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(CCCN1CCN(CCCS(O)(=O)=O)CC1)(O)(=O)=[O:2].CCN(CCO)CC.CC[CH:31]([CH2:34][O:35][C:36]([C:49]([N:51](CC[NH+](C)C)C)=O)(C1C=CC=CC=1)[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1)CC.[Cl-]>>[CH3:31][C:34]([O:35][C:36]1[C:37]2[C:42](=[CH:41][CH:40]=[CH:39][CH:38]=2)[NH:51][CH:49]=1)=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)CCCN1CCN(CC1)CCCS(=O)(=O)O
Step Two
Name
resulting
Quantity
30 μL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to air-dry for 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to dry for 12 hours at 0.01 mm Hg, at 25° C. in a vacuum desiccator
Duration
12 h
FILTRATION
Type
FILTRATION
Details
1 filter paper circles

Outcomes

Product
Name
Type
product
Smiles
CC(=O)OC1=CNC2=CC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.